Basic violet 11
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N2O3.ClH/c1-6-31(7-2)21-15-17-25-27(19-21)35-28-20-22(32(8-3)9-4)16-18-26(28)29(25)23-13-11-12-14-24(23)30(33)34-10-5;/h11-20H,6-10H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKMUTMXUMSRKM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051737 | |
| Record name | C.I.Basic Violet 11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2390-63-8 | |
| Record name | Rhodamine 3B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Violet 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I.Basic Violet 11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within Triphenylmethane Dye Chemistry
Basic Violet 11 belongs to the xanthene class of dyes. worlddyevariety.com Dyes in this class are characterized by a xanthene core structure. While often discussed in the context of triphenylmethane (B1682552) dyes due to structural similarities and applications, its specific classification is as a xanthene dye. worlddyevariety.comsci-hub.st Triphenylmethane dyes are synthetic organic compounds containing a central carbon atom bonded to three aromatic rings. sci-hub.stguidechem.com These dyes are known for their high tinctorial strength and are broadly classified into triphenylmethanes, diphenylnaphthylmethanes, and other derivatives. sci-hub.st
This compound is soluble in water, forming a palm red fluorescent light purple solution, and in ethanol (B145695), it produces a scarlet fluorescent red solution. worlddyevariety.combasicdye.com When exposed to strong sulfuric acid, it turns a green-light yellow, which then becomes red upon dilution. worlddyevariety.combasicdye.com
Rationale for Comprehensive Research on Basic Violet 11
Current Synthetic Methodologies for Basic Violet Dyes
The industrial synthesis of xanthene dyes like this compound, a member of the rhodamine family, traditionally involves multi-step chemical processes. One prevalent method for producing this compound is through the esterification of its precursor, C.I. Basic Violet 10 (also known as Rhodamine B). worlddyevariety.combasicdye.com This process typically involves reacting Basic Violet 10 with ethanol (B145695), either under pressure at elevated temperatures (160-170 °C) or by using chloroethane. worlddyevariety.combasicdye.com
Another established synthetic route involves the condensation of m-hydroxy-diethylaniline with phthalic anhydride (B1165640) in the presence of a strong acid, such as 98% sulfuric acid. google.com The resulting condensate is then processed through a series of steps including dissolution in an alkali solution (to a pH of 11-12), crystallization, and washing to obtain a color base. This base is subsequently esterified. google.com A common esterification agent is dimethyl sulfate (B86663), used in an ethanol solvent with magnesium oxide as a catalyst under normal pressure. google.com The final product is isolated through distillation to remove the solvent, followed by crystallization with hydrochloric acid and zinc chloride. google.com
Variations of these methods exist, sometimes employing high-boiling point organic solvents like toluene, chlorobenzene, or dichlorobenzene to increase the reaction temperature and accelerate the esterification process. google.com However, these methods can be complex, may have lower conversion efficiencies, and often involve toxic and flammable solvents, posing challenges for industrial application and environmental safety. google.com
| Reaction Step | Reagents and Conditions | Purpose |
| Method 1: Esterification | C.I. Basic Violet 10, Ethanol or Chloroethane, 160-170°C, Pressure | Converts the carboxylic acid group of Basic Violet 10 into an ethyl ester, forming this compound. worlddyevariety.combasicdye.com |
| Method 2: Condensation | m-hydroxy-diethylaniline, Phthalic anhydride, 98% Sulfuric Acid | Forms the core xanthene structure. google.com |
| Intermediate Processing | Alkali solution (pH 11-12), Water wash | Isolates the color base intermediate. google.com |
| Esterification of Base | Dimethyl sulfate, Ethanol, Magnesium oxide | Esterifies the intermediate to produce the final dye structure. google.com |
| Final Isolation | Hydrochloric acid, Zinc chloride | Crystallizes and purifies the final this compound product. google.com |
Strategies for Structural Derivatization of this compound
Structural derivatization of the rhodamine scaffold, to which this compound belongs, is a key strategy for tuning its chemical and physical properties. These modifications aim to create analogues with enhanced fluorescence, improved photostability, or altered solubility for specific applications.
Research has focused on modifying the core structure of rhodamine dyes to generate novel analogues. A significant strategy involves altering the functional groups on the xanthene ring system. For instance, replacing the carboxylate group of rhodamine dyes with a methyl group leads to hydrophobic analogues. beilstein-journals.org This modification enhances the molecule's ability to partition into nonpolar environments, which can be useful for biological imaging. beilstein-journals.org The synthesis of these analogues can be achieved through the condensation of appropriate dialkylaminophenols with aldehydes like o-tolualdehyde, followed by an oxidative cyclization step. beilstein-journals.org
Another approach involves the incorporation of heavier chalcogen atoms (sulfur, selenium, tellurium) in place of the oxygen atom in the xanthene core. acs.org This creates rhodamine analogues with significantly different photophysical properties. The synthesis involves preparing chalcogenoxanthone precursors, which are then reacted with a Grignard reagent like phenylmagnesium bromide. acs.org Sulfur-containing analogues tend to be highly fluorescent, while selenium-containing versions are less fluorescent but efficiently generate singlet oxygen. acs.org Tellurium-containing analogues absorb and emit light at much longer wavelengths (greater than 690 nm and 720 nm, respectively). acs.org
Combining biosynthesis with chemical synthesis, a "GenoChemetic" strategy, represents a modern approach to generating derivatives. acs.org This method uses engineered microorganisms to produce halogenated intermediates of a natural product scaffold, which can then be chemically modified through reactions like Suzuki-Miyaura cross-coupling. acs.org While demonstrated on the violacein (B1683560) scaffold, this hybrid strategy could theoretically be applied to produce novel derivatives of other complex molecules like this compound, allowing for the rapid generation of diverse chemical libraries. acs.org
| Modification Strategy | Resulting Analogue/Derivative | Modified Properties |
| Replacement of carboxylate with a methyl group | Hydrophobic Rhodamine Analogues (HRB, HR101) | Enhanced hydrophobicity, increased bioaccumulation. beilstein-journals.org |
| Replacement of xanthene oxygen with S, Se, or Te | Heavy Chalcogen Rhodamine Analogues | Altered fluorescence, singlet oxygen generation, red-shifted absorbance/emission. acs.org |
| Halogenation and Cross-Coupling | Diverse chemical libraries | Potential for a wide range of new functionalities and properties. acs.org |
Green Chemistry Approaches in this compound Synthesis
In response to the environmental concerns associated with traditional dye synthesis, green chemistry principles are being explored to develop more sustainable methods. For basic violet dyes, a key area of improvement is the replacement of hazardous reagents and solvents.
A notable development is the creation of a phenol-free production process for related dyes like Basic Violet 5BN. google.com Traditional synthesis often uses phenol (B47542) as a reaction medium, which is toxic. google.com An innovative approach replaces phenol with a combined emulsifier system, typically consisting of a nonionic and a cationic emulsifier, in an aqueous medium. google.com This not only eliminates a hazardous substance but also simplifies the process. Furthermore, the use of co-oxidation, combining air with a chemical oxidant, can shorten the reaction time for the oxidative condensation step. google.com Subsequent purification can involve modern techniques like high-shear wet grinding to treat the oxidized material before final refining. google.com
These strategies, focused on eliminating toxic solvents, reducing reaction times, and improving process efficiency, are directly applicable to the synthesis of this compound and other rhodamine dyes. The goal is to create manufacturing processes that are not only economically viable but also environmentally benign, resulting in high-purity products with minimal ecological impact. google.com
Spectroscopic Characterization Techniques
Spectroscopy plays a pivotal role in the study of this compound, offering insights into its concentration, structural features, and the crystalline nature of materials used in its analysis.
UV-Visible Spectrophotometry for Quantification and Degradation Monitoring
UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of this compound in aqueous solutions and for tracking its degradation over time. The method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is characteristic of the dye and is used to construct calibration curves that correlate absorbance with concentration, following the Beer-Lambert Law. scribd.com
For this compound, the λmax is typically observed in the visible range. For instance, studies on the adsorptive removal of a similar dye, Basic Violet 14, have utilized a wavelength of 555 nm for spectroscopic analysis. academie-sciences.fr In the context of degradation studies, a decrease in the absorbance at the λmax over time indicates the breakdown of the dye's chromophoric structure. aimspress.com For example, in the photocatalytic degradation of Crystal Violet (Basic Violet 3), a related triphenylmethane dye, the process was monitored by observing the decrease in absorbance at its λmax of 583 nm. longdom.org Similarly, the degradation of Basic Violet 3 in a photo-Fenton-like system was tracked at 580 nm. jmaterenvironsci.com The efficiency of degradation is often calculated by monitoring the change in dye concentration, which is determined from the absorbance values. jmaterenvironsci.com
| Dye | λmax (nm) | Analytical Application |
|---|---|---|
| Basic Violet 14 | 555 | Quantification during adsorption studies academie-sciences.fr |
| Crystal Violet (Basic Violet 3) | 583 | Monitoring photocatalytic degradation longdom.org |
| Basic Violet 3 | 580 | Monitoring photo-Fenton-like degradation jmaterenvironsci.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule and to observe structural changes during transformation processes. The FTIR spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrational frequencies of different chemical bonds.
In the context of this compound and related dyes, FTIR is used to confirm the presence of characteristic functional groups and to investigate the interactions between the dye and other materials, such as adsorbents or catalysts. For example, in studies involving the adsorption of Basic Violet 16, FTIR analysis was used to identify the functional groups on the adsorbent surface that are involved in the binding process. deswater.com Similarly, research on the degradation of Basic Violet 3 used FTIR to observe changes in the dye's functional groups, providing evidence of phenyl ring opening during the degradation process. jmaterenvironsci.com The analysis of bonding between dyes and polymers, such as the electrostatic interactions between carboxylate groups and dye cations, can also be assessed using FTIR. auckland.ac.nz
Table: Key FTIR Spectral Regions for Dye Analysis
| Wavenumber Range (cm⁻¹) | Associated Functional Groups/Vibrations | Significance in Dye Analysis |
|---|---|---|
| 3400-3200 | O-H, N-H stretching | Indicates presence of hydroxyl or amine groups, important for dye-adsorbent interactions. |
| 3100-3000 | Aromatic C-H stretching | Confirms the presence of the aromatic rings in the dye structure. |
| 1650-1550 | C=C stretching (aromatic), C=N stretching | Provides information on the core structure of the dye and its potential changes. jmaterenvironsci.com |
X-ray Diffraction (XRD) for Material Characterization
X-ray Diffraction (XRD) is a technique primarily used to determine the crystalline structure of materials. In the context of this compound analysis, XRD is not typically used to analyze the dye molecule itself, which is often amorphous or in solution. Instead, it is crucial for characterizing the solid materials that interact with the dye, such as catalysts or adsorbents.
For example, in photocatalytic degradation studies, XRD is used to identify the crystalline phases (e.g., anatase, rutile) of the titanium dioxide (TiO₂) catalyst, as the photocatalytic efficiency can be phase-dependent. longdom.org The crystallite size of the catalyst can also be determined from the XRD pattern using the Scherrer formula, which is an important parameter affecting surface area and reactivity. longdom.org In adsorption studies, XRD can be employed to investigate changes in the structure of the adsorbent material upon dye uptake. For instance, the adsorption of Basic Violet 14 onto bentonite (B74815) clay was shown to cause an increase in the basal spacing of the clay, as observed by XRD, indicating that the dye molecules had intercalated into the clay layers. academie-sciences.fr
Table: Applications of XRD in Dye-Related Studies
| Application | Material Studied | Information Obtained | Reference |
|---|---|---|---|
| Photocatalysis | TiO₂ catalyst | Crystalline phase identification (anatase, rutile), crystallite size | longdom.org |
| Adsorption | Bentonite adsorbent | Changes in basal spacing upon dye adsorption | academie-sciences.fr |
Chromatographic Separation and Identification
Chromatographic techniques are indispensable for separating the complex mixtures that often result from the transformation of this compound and for identifying the individual components.
High-Performance Liquid Chromatography (HPLC) for Product Separation
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating non-volatile and thermally labile compounds, making it ideal for the analysis of this compound and its degradation products. HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Reverse-phase HPLC (RP-HPLC) is commonly used for dye analysis. This compound can be analyzed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape and mass spectrometry compatibility. sielc.com The separation allows for the quantification of the parent dye and the isolation of its transformation products for further characterization. sielc.comresearchgate.net For instance, HPLC coupled with high-resolution tandem mass spectrometry (HPLC-HR-MS/MS) has been used to identify the degradation products of this compound after artificial aging with visible light and UV radiation. researchgate.net
Table: Example HPLC Conditions for Basic Violet Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 or C18 | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile organic compounds. In this technique, the sample is vaporized and separated in a gas chromatograph before being detected and identified by a mass spectrometer.
While this compound itself is non-volatile, GC-MS is crucial for identifying volatile byproducts that may form during its degradation or synthesis. For example, studies on the degradation of ballpoint pen inks, which can contain related violet dyes, have used GC-MS to analyze volatile organic compounds like 2-phenoxyethanol (B1175444) and its oxidation products, which can serve as markers for aging or degradation processes. hilarispublisher.com The technique often involves a pre-concentration step like solid-phase microextraction (SPME) to extract and concentrate volatile analytes from the sample matrix before GC-MS analysis. hilarispublisher.comnih.gov The mass spectrometer provides detailed structural information, allowing for the confident identification of the separated volatile compounds by comparing their mass spectra to library databases. mdpi.com
Table: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Basic Violet 3 (Crystal Violet) |
| Basic Violet 14 |
| Basic Violet 16 |
| Acetonitrile |
| Formic Acid |
| Phosphoric Acid |
| Titanium Dioxide |
| 2-Phenoxyethanol |
Microscopy Techniques for Surface Analysis
Scanning Electron Microscopy (SEM) is a valuable tool for examining the surface morphology of materials involved in the removal or transformation of this compound, particularly in adsorption studies. SEM provides high-resolution images of a sample's surface topography, allowing researchers to observe changes before and after the dye treatment process. e3s-conferences.org
In the context of this compound, SEM is frequently used to characterize adsorbent materials. For example, studies have used SEM to visualize the surface of adsorbents like activated carbon derived from Ipomoea carnea stem waste, modified poly(acrylonitrile-co-styrene) nanofibers, and materials from Calophyllum inophyllum and Theobroma cacao shells. oatext.commdpi.comscispace.com The images reveal the porous nature and surface texture of these materials, which are crucial for their adsorption capacity. oatext.comscispace.com
After the adsorption of this compound, SEM images can show significant changes in the surface morphology. The surface of the adsorbent, which may initially appear rough and porous, can become covered by a layer of the dye. scispace.com This visual evidence confirms the successful trapping and adsorption of the dye onto the material. scispace.comsemanticscholar.org For instance, SEM images of Albizia lebbeck shells showed that after adsorption, the numerous cavities on the surface were largely covered by Basic Violet dye molecules. ajol.info Similarly, SEM analysis of modified clay surfaces confirmed the successful adhesion of ZnO, which is used in the photocatalytic degradation of Crystal Violet (a synonym for this compound). chemmethod.com
SEM has also been employed to study the biological effects of Basic Violet 1. In one study, SEM was used to observe changes in the gill morphology of the fish Labeo rohita exposed to the dye. nih.gov The micrographs revealed cytotoxic effects such as the degeneration of gill lamellae and the loss of microridges, demonstrating the utility of SEM in toxicological assessments. nih.gov
Table 2: Applications of SEM in this compound Research
| Application Area | Material Studied | Observations | Reference |
|---|---|---|---|
| Adsorption | Activated carbon from Ipomoea Carnea stem waste | Highly porous nature of the adsorbent. | oatext.com |
| Adsorption | Carboxylated poly(AN-co-ST) nanofibers | Change from smooth to uniform shape after modification. | mdpi.com |
| Adsorption | Sulphuric acid activated Calophyllum inophyllum and Theobroma cacao shells | Rough, porous morphology before adsorption; surface covered by dye after adsorption. | scispace.comsemanticscholar.org |
| Toxicology | Gills of Labeo rohita | Reduction of microridges, proliferation of chloride cells, degeneration of gill lamellae. | nih.gov |
| Adsorption | Albizia lebbeck shells | Large number of cavities on the surface, which become covered after dye adsorption. | ajol.info |
| Photocatalysis | Modified clays (B1170129) with Zinc Oxide (ZnO) | Confirmed the formation of ZnO adhering to the clay surface. | chemmethod.com |
This table summarizes various applications of SEM in the study of this compound and related materials.
Iv. Environmental Behavior and Advanced Remediation Technologies for Basic Violet Dyes
Adsorption Mechanisms and Kinetics
Thermodynamic Analysis of Adsorption Processes
The thermodynamic feasibility and the nature of the adsorption process for basic violet dyes onto various adsorbents are evaluated by analyzing key thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into the spontaneity, thermal nature, and randomness of the dye-adsorbent interaction at the solid-liquid interface.
The Gibbs free energy change indicates the spontaneity of the adsorption process. A negative ΔG° value signifies a spontaneous and feasible adsorption process. The enthalpy change, ΔH°, reveals whether the process is endothermic (positive ΔH°) or exothermic (negative ΔH°). An endothermic process is favored by an increase in temperature, while an exothermic process is favored by a decrease in temperature. The entropy change, ΔS°, describes the randomness at the solid-liquid interface. A positive ΔS° suggests an increase in randomness at the interface during adsorption.
Research on various basic violet dyes demonstrates these principles. For instance, the adsorption of Crystal Violet onto almond shells was found to be spontaneous and endothermic, as indicated by a negative ΔG° and a positive ΔH°. nih.gov Similarly, the adsorption of Basic Violet 14 onto a chitosan-based hydrogel was also determined to be a spontaneous and endothermic process. nih.gov In contrast, a study on the adsorption of Crystal Violet using adsorbents from motherwort biomass reported an exothermic process, evidenced by negative ΔH° values. mdpi.com The adsorption of Basic Violet 16 onto sugar beet pulp was also found to be exothermic. longdom.org
These variations highlight that the thermodynamic behavior is highly dependent on the specific dye, the nature of the adsorbent material, and the experimental conditions.
Table 1: Thermodynamic Parameters for the Adsorption of Various Basic Violet Dyes
| Dye | Adsorbent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Nature of Process |
| Crystal Violet | Almond Shells | > 0 | > 0 | < 0 | Endothermic, Spontaneous |
| Basic Violet 14 | CS/(AM-co-IA)/GO-3 Hydrogel | > 0 | - | < 0 | Endothermic, Spontaneous |
| Basic Violet 16 | Sugar Beet Pulp | < 0 | - | - | Exothermic |
| Basic Violet (unspecified) | Albizia lebbeck Shells | 19.03 | 83.64 | > 0 (at 303K) | Endothermic, Spontaneous |
| Crystal Violet | Motherwort Biomass Adsorbent | -16.19 | -20.89 | < 0 | Exothermic, Spontaneous |
Note: This table is populated with data from various studies on different basic violet dyes to illustrate the range of thermodynamic behaviors. nih.govnih.govmdpi.comscirp.org
Desorption and Adsorbent Regeneration Studies
For an adsorption process to be economically viable and sustainable, the regeneration of the adsorbent for reuse is a critical factor. Desorption studies aim to release the adsorbed dye from the adsorbent surface, thereby restoring its adsorptive capacity. The effectiveness of desorption depends on the strength of the interaction between the dye and the adsorbent.
The choice of eluent (desorbing agent) is crucial for successful regeneration. Common eluents include acidic solutions, alkaline solutions, salts, and organic solvents. For basic dyes, which are cationic, acidic solutions are often effective as protons (H+) can displace the cationic dye molecules from the adsorbent's binding sites. eeer.org
Several studies have investigated the regeneration of adsorbents loaded with basic violet dyes:
Acidic Solutions: In a study on Rhodamine B, a xanthene dye with properties similar to basic dyes, a hydrochloric acid (HCl) solution was found to be the most effective eluent for regenerating activated carbon adsorbents. eeer.org For the desorption of Crystal Violet from bottom ash, acetic acid (CH3COOH) showed the highest recovery percentage compared to other agents like H2SO4, NaOH, and HCl. emanresearch.org
Organic Solvents: Methanol has been successfully used to regenerate MCM-41 mesoporous silica (B1680970) saturated with Rhodamine B. academie-sciences.fr Similarly, ethanol (B145695) was used to desorb Methyl Violet 10B from a leather waste-based adsorbent, with the removal percentage decreasing from 99.1% to 89.1% after three cycles. mdpi.com
Salt Solutions: The reusability of hematite (B75146) sand for Crystal Violet adsorption was tested using a 0.2 M ammonium (B1175870) chloride (NH4Cl) solution, which allowed the adsorbent to be effectively reused for four consecutive cycles. researchgate.net
The reusability performance is typically evaluated over several adsorption-desorption cycles. For example, a chitosan-based hydrogel used for Basic Violet 14 removal maintained a removal efficiency of over 84% after five consecutive cycles. nih.gov Similarly, MCM-41 used for Rhodamine B adsorption maintained up to 90% of its original capacity after three regeneration cycles. academie-sciences.fr These findings underscore the potential for creating cost-effective, closed-loop water treatment systems.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). longdom.org Photocatalysis is one of the most prominent AOPs used for the degradation of recalcitrant dye molecules. researchgate.net
Photocatalytic Degradation
Photocatalytic degradation involves the acceleration of a photoreaction in the presence of a semiconductor photocatalyst. When the semiconductor is illuminated with light of sufficient energy (equal to or greater than its band gap), it generates electron-hole pairs (e-/h+). nih.govnih.gov These charge carriers can then react with water and dissolved oxygen to produce various reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are powerful oxidizing agents capable of breaking down complex dye molecules into simpler, less harmful compounds like CO₂ and H₂O. nih.govmdpi.com
A variety of semiconductor materials have been explored for the photocatalytic degradation of basic violet dyes.
Titanium Dioxide (TiO₂): TiO₂ is the most widely studied photocatalyst due to its high chemical stability, non-toxicity, low cost, and excellent photoactivity. eeer.orgjwent.net Nano-sized TiO₂, particularly in its anatase phase, has shown high efficiency in degrading Crystal Violet (Basic Violet 3), achieving over 99.5% decolorization under UV illumination. longdom.org TiO₂ has also been supported on materials like Y zeolite to enhance its surface area and improve the degradation of Basic Violet 10. researchgate.net
Zinc Oxide (ZnO): ZnO is another effective photocatalyst with a wide band gap similar to TiO₂. emanresearch.org It has been successfully used to degrade Basic Blue 11 under visible light. researchgate.net Doped ZnO nanoparticles, such as silver-nitrogen co-doped ZnO, have demonstrated enhanced photocatalytic degradation of Gentian Violet (a form of Crystal Violet). hspublishing.org
Metal Oxide Nanocomposites: To improve photocatalytic efficiency, especially under visible light, various nanocomposites have been developed.
TiO₂-ZnO Nanocomposites: These composites leverage the properties of both materials. A TiO₂-ZnO nanocomposite synthesized hydrothermally showed superior performance in degrading Basic Violet 14 compared to standalone TiO₂ or ZnO, achieving 81.78% degradation under sunlight. semanticscholar.orgbcrec.id
Noble Metal-Doped Composites: Doping with noble metals like gold (Au) or silver (Ag) can enhance light absorption and reduce electron-hole recombination. Gold nanoparticles supported on a TiO₂ sponge significantly improved Rhodamine B degradation under both UV and visible light. acs.org
Other Composites: Magnetic iron oxide-semiconductor nanocomposites are also effective. iitm.ac.in A TiO₂/Fe₂O₃/Polyvinyl alcohol nanocomposite was successfully used for the degradation of Crystal Violet. espublisher.com Similarly, a composite of tin oxide-doped zinc oxide (TZO) was effective in degrading Basic Violet 10 under sunlight. researchgate.net
The efficiency of the photocatalytic degradation of basic violet dyes is significantly influenced by several operational parameters.
Catalyst Dosage: The degradation rate generally increases with catalyst dosage up to an optimal point. This is because a higher dose provides more active sites for the reaction. emanresearch.orgmedcraveonline.com For Crystal Violet degradation with nano-TiO₂, an optimal dose of 1 g/L was identified. longdom.org However, an excessive catalyst concentration can lead to increased turbidity, which blocks light penetration and reduces efficiency. scirp.orgacademie-sciences.fr
Initial Dye Concentration: Typically, the degradation efficiency decreases as the initial dye concentration increases. scirp.org At higher concentrations, more dye molecules are adsorbed onto the catalyst surface, which can inhibit the generation of hydroxyl radicals by blocking active sites. Furthermore, the dye solution itself can absorb a significant fraction of the light, preventing it from reaching the catalyst surface. researchgate.net
Light Source: The type and intensity of the light source are critical. UV light is commonly used as it possesses sufficient energy to activate wide-band-gap semiconductors like TiO₂ and ZnO. longdom.orgjwent.net However, there is a growing focus on utilizing visible light, which constitutes a larger portion of the solar spectrum. This is often achieved by using doped or composite catalysts that have a narrower band gap. semanticscholar.orgresearchgate.net For instance, a TiO₂-ZnO nanocomposite demonstrated higher degradation of Basic Violet 14 under sunlight (81.78%) compared to UV light (69.58%) or visible light alone (31.24%). semanticscholar.org
Table 2: Optimal Conditions for Photocatalytic Degradation of Basic Violet Dyes
| Dye | Photocatalyst | Optimal pH | Optimal Catalyst Dose | Light Source | Reference |
| Crystal Violet (BV3) | Nano-TiO₂ | ~7 (stable from 3-13) | 1.0 g/L | UV Lamp | longdom.org |
| Basic Violet 10 | TiO₂/Y-Zeolite | 9 - 10 | 5.3 g/L | UV Lamp | researchgate.net |
| Basic Violet 14 | TiO₂-ZnO Nanocomposite | 6.88 | 1.75 g/L | Sunlight | semanticscholar.orgbcrec.id |
| Basic Blue 11 | ZnO | > 9 | 0.75 g/L | Visible Light | researchgate.net |
| Gentian Violet (CV) | Ag-N co-doped ZnO | - | 3.0 g/L | UV Lamp | hspublishing.org |
The degradation of basic violet dyes via photocatalysis is driven by the generation of highly reactive oxygen species (ROS). The fundamental mechanism involves the following steps:
Photoexcitation: When a semiconductor photocatalyst (e.g., TiO₂, ZnO) absorbs a photon with energy greater than its band gap (Ebg), an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. nih.govnih.gov
Photocatalyst + hν → e⁻ (CB) + h⁺ (VB)
ROS Generation: The photogenerated electron-hole pairs migrate to the catalyst surface and initiate redox reactions.
Hole (h⁺) Reactions: The positive holes are powerful oxidants. They can directly oxidize the dye molecule adsorbed on the surface or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to form highly reactive hydroxyl radicals (•OH). mdpi.comacs.org
h⁺ + H₂O → •OH + H⁺
h⁺ + OH⁻ → •OH
Electron (e⁻) Reactions: The electrons in the conduction band typically react with adsorbed molecular oxygen (O₂) to produce superoxide radical anions (O₂•⁻). nih.govacs.org This step is crucial as it prevents the recombination of electrons and holes. The superoxide radical can further react to form other ROS.
e⁻ + O₂ → O₂•⁻
Dye Degradation: The organic dye molecules are then attacked and broken down by these powerful, non-selective ROS, particularly the hydroxyl radicals. nih.govnih.gov
Dye + •OH / O₂•⁻ / h⁺ → Degradation Products (e.g., CO₂, H₂O, mineral acids)
Scavenging experiments, where specific chemicals are added to quench certain ROS, are often used to identify the primary species responsible for degradation. For example, in the degradation of Rhodamine B using WO₃ nanoparticles, the addition of scavengers confirmed that both superoxide and hydroxyl radicals were the primary drivers of the reaction. nih.gov In the degradation of Crystal Violet using MgO nanoparticles, trapping experiments revealed that positive holes (h⁺) were the major active species. mdpi.com These mechanistic studies are vital for designing more efficient photocatalytic systems for environmental remediation. rsc.org
Photodegradation Pathways and Intermediate Product Identification (e.g., N-de-ethylation, Chromophore Cleavage)
The photodegradation of Basic Violet 11, also known as Rhodamine B (RhB), is a complex process that generally proceeds through two primary, competing pathways: N-de-ethylation and cleavage of the chromophore structure. rsc.orgau.dk The predominance of one pathway over the other can be influenced by the specific photocatalyst and reaction conditions used. rsc.orgau.dk
The N-de-ethylation process involves the stepwise removal of the four ethyl groups from the nitrogen atoms of the dye molecule. rsc.orgacs.org This process leads to a series of intermediate products with progressively fewer ethyl groups. The removal of these ethyl groups causes a hypsochromic shift (a shift to a shorter wavelength) in the maximum absorption peak of the dye in UV-Vis spectra. rsc.org Intermediates identified through this pathway include N,N-diethyl-N'-ethyl rhodamine (DER), N-ethylrhodamine, and the fully de-ethylated rhodamine. acs.org
The second major pathway is the cleavage of the conjugated chromophore structure . rsc.orgau.dk This process is responsible for the decolorization of the dye solution as it breaks down the part of the molecule that absorbs visible light. rsc.org This pathway can be initiated by the attack of highly reactive species, such as hydroxyl radicals (•OH), on the central carbon of the xanthene structure. acs.orgrsc.org This leads to the formation of various aromatic intermediates. For instance, studies have identified benzoic acid as a major breakdown intermediate. rsc.org Other identified intermediates resulting from chromophore cleavage and subsequent ring-opening reactions include phthalic acid, benzyloxyamine, tricarballylic acid, and 7-oxo-octanoic acid. acs.orgrsc.org
In many photocatalytic systems, both N-de-ethylation and chromophore cleavage occur simultaneously. rsc.orgnih.gov The initial stages of degradation might be dominated by one process, followed by the other. For example, in some systems, cleavage of the chromophore structure is the primary initial process, followed by the de-ethylation of the resulting fragments. rsc.org Ultimately, through these pathways, the complex dye molecule is broken down into smaller, simpler molecules, which can eventually be mineralized into carbon dioxide and water. acs.org
Fenton and Fenton-like Processes
Fenton and Fenton-like processes are effective advanced oxidation processes for the degradation of this compound. These systems rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize the dye molecules.
Iron-based Fenton systems are the classic and most widely studied. In this system, ferrous ions (Fe²⁺) catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. soachim.info This process is highly effective in degrading and mineralizing Rhodamine B. rsc.orgmdpi.com Heterogeneous iron-based Fenton catalysts, where iron is supported on materials like attapulgite (B1143926) or in the form of zero-valent iron (ZVI), have been developed to overcome issues of catalyst recovery and sludge formation associated with homogeneous systems. rsc.orgmdpi.com These heterogeneous catalysts have shown high efficiency in dye removal. mdpi.com For example, iron-loaded attapulgite has been used as a heterogeneous catalyst to effectively degrade Rhodamine B. mdpi.com Similarly, zero-valent iron in the Fe⁰/H₂O₂ system has demonstrated complete color removal and significant mineralization of the dye. rsc.org
Copper-based Fenton-like systems have emerged as a promising alternative, offering high degradation efficiencies, sometimes under a wider pH range than traditional iron-based systems. mdpi.comiwaponline.com These systems can utilize both Cu⁺ and Cu²⁺ ions to catalyze H₂O₂ decomposition. Copper-based catalysts, such as copper-doped graphitic carbon nitride (Cu-C₃N₄) and copper-supported on alumina (B75360) (Cu/Al₂O₃), have been successfully employed for the degradation of Rhodamine B. mdpi.comiwaponline.com These catalysts have demonstrated the ability to remain highly reactive and stable over multiple cycles. mdpi.com Some copper-based systems have the advantage of operating efficiently at neutral or even alkaline pH, which is a significant benefit over the acidic conditions typically required for iron-based Fenton reactions. mdpi.comresearchgate.net
Comparison of Iron-based and Copper-based Fenton Systems for this compound Degradation
| System Type | Catalyst Examples | Typical pH Range | Key Advantages | Reference |
|---|---|---|---|---|
| Iron-based | FeSO₄/H₂O₂, Zero-valent iron (ZVI), Iron-loaded attapulgite | Acidic (typically pH 2-4) | Well-established, high efficiency, readily available reagents | rsc.orgsoachim.infomdpi.com |
| Copper-based | Cu/Al₂O₃/g-C₃N₄, Cu-C₃N₄, Cu₂O | Can operate in a wide range (acidic to alkaline) | Effective at neutral/alkaline pH, high catalytic activity, good reusability | mdpi.comiwaponline.comacs.org |
The efficiency of the Fenton and Fenton-like degradation of this compound is critically dependent on the optimization of several key parameters, primarily the pH of the solution and the concentrations of the catalyst (Fe²⁺ or Cu²⁺) and hydrogen peroxide (H₂O₂).
pH: The pH is a crucial factor influencing the Fenton process. For traditional iron-based systems, the optimal pH is typically in the acidic range, often around 3. cerist.dzijcce.ac.ir At pH values above 4, the efficiency decreases significantly due to the precipitation of iron as ferric hydroxides, which reduces the concentration of available Fe²⁺ ions to catalyze the H₂O₂ decomposition. ijcce.ac.ir At a very low pH (e.g., below 2), the reaction can also be inhibited. soachim.info
Catalyst (Fe²⁺ or Cu²⁺) Concentration: The concentration of the iron or copper catalyst is also a key parameter. Increasing the catalyst concentration generally enhances the degradation rate by accelerating the decomposition of H₂O₂. soachim.info However, similar to H₂O₂, an excess of the catalyst can lead to undesirable side reactions. For instance, an excess of Fe²⁺ can react with hydroxyl radicals, reducing the efficiency of dye degradation. soachim.info Therefore, an optimal ratio of [H₂O₂] to [catalyst] is essential for maximizing the degradation of this compound. For example, one study found the optimal [H₂O₂]/[Fe²⁺] ratio to be 35.7 for the degradation of a 5 mg/L Rhodamine B solution. soachim.info
Optimized Conditions for Fenton Degradation of this compound
| Parameter | Optimal Range/Value | Reason for Optimization | Reference |
|---|---|---|---|
| pH (Iron-based) | ~3 | Prevents iron precipitation and maximizes hydroxyl radical generation. | cerist.dzijcce.ac.ir |
| H₂O₂ Concentration | Dependent on dye and catalyst concentration. Excess H₂O₂ scavenges •OH radicals. | To maximize •OH radical production without scavenging effects. | soachim.info |
| Fe²⁺ Concentration | Dependent on dye and H₂O₂ concentration. Excess Fe²⁺ scavenges •OH radicals. | To ensure efficient H₂O₂ decomposition without radical scavenging. | soachim.info |
| [H₂O₂]/[Fe²⁺] Ratio | ~35.7 (for 5 mg/L RhB) | To balance the generation and scavenging of hydroxyl radicals for maximum efficiency. | soachim.info |
The degradation of this compound in Fenton and Fenton-like systems proceeds through a series of complex reactions initiated by the attack of hydroxyl radicals (•OH). rsc.orgresearchgate.net Similar to photodegradation, the primary degradation pathways involve N-de-ethylation and the cleavage of the chromophore structure, ultimately leading to mineralization. acs.orgrsc.org
N-de-ethylation: The powerful hydroxyl radicals attack the N-ethyl groups of the Rhodamine B molecule, leading to their stepwise removal. acs.org This process generates a series of de-ethylated intermediates. Products such as N,N-diethyl-N'-ethyl rhodamine, N,N'-diethyl rhodamine, and the fully de-ethylated rhodamine have been identified. researchgate.net
Chromophore Cleavage and Ring Opening: Simultaneously, hydroxyl radicals attack the central xanthene ring of the dye, which is the chromophore responsible for its color. rsc.orgrsc.org This cleavage leads to rapid decolorization of the solution. This process breaks the conjugated structure into smaller aromatic intermediates. rsc.org Gas chromatography-mass spectrometry (GC-MS) analysis has identified several of these intermediates, including benzoic acid, phthalic acid, and benzyloxyamine. rsc.org Further oxidation leads to the opening of these aromatic rings, forming smaller aliphatic acids like oxalic acid, formic acid, and acetic acid. researchgate.net
Mineralization: The ultimate goal of the Fenton process is the complete mineralization of the dye into non-toxic inorganic compounds. The small organic acids formed during the intermediate steps are further oxidized by hydroxyl radicals into carbon dioxide (CO₂), water (H₂O), and inorganic ions like nitrate (B79036) and ammonium from the nitrogen atoms in the original dye molecule. acs.orgresearchgate.net The extent of mineralization is often measured by the reduction in Total Organic Carbon (TOC). rsc.org Studies have shown that while decolorization can be achieved relatively quickly, complete mineralization requires longer reaction times. rsc.org
Plasma-Based Degradation Technologies
Corona discharge plasma is an advanced oxidation technology that has proven effective for the degradation of dyes like this compound in aqueous solutions. acs.orgnih.gov This technology generates a plasma—an ionized gas containing a rich mixture of highly reactive species—by applying a high voltage to an electrode with a sharp point or thin wire. acs.org When applied to water treatment, these reactive species, including hydroxyl radicals (•OH), ozone (O₃), and hydrogen peroxide (H₂O₂), diffuse into the water and oxidize the organic pollutants. acs.orgtandfonline.com
Corona discharge systems for water treatment can be configured in both batch and continuous flow setups.
Batch Systems: In a batch reactor, a fixed volume of the dye solution is treated for a specific duration. acs.orgnih.gov The plasma is generated in the gas phase above the liquid or by electrodes immersed in the solution. This setup is useful for laboratory-scale studies to determine optimal treatment parameters and degradation kinetics. For example, a batch system treating 500 mL of Basic Violet I solution showed 85.7% discoloration within the first 10 minutes of treatment. acs.org
Flow Systems: Continuous flow systems are designed for treating larger volumes of wastewater and are more representative of industrial applications. acs.orgnih.gov In a typical flow reactor, the contaminated water passes through a treatment zone where it is exposed to the corona discharge. acs.org These systems can be more efficient in terms of treatment time for large volumes due to features like multiple plasma interaction points. acs.org A study comparing batch and flow systems for Basic Violet I degradation found that a flow system treating 5000 mL achieved 93.9% discoloration in 10 minutes, which was more efficient than the batch system in the initial phase of treatment. acs.org
The efficiency of corona discharge systems is influenced by factors such as the applied power, the type of gas used to generate the plasma (e.g., air), and the reactor design. nih.govresearchgate.net The degradation of the dye is primarily attributed to the strong oxidizing power of the generated reactive species, which break down the chromophore structure of the dye molecule, leading to decolorization and eventual mineralization. acs.org
Comparison of Batch and Flow Corona Discharge Systems for Basic Violet Degradation
| System Type | Typical Volume | Description | Performance Example (Basic Violet I) | Reference |
|---|---|---|---|---|
| Batch System | 500 mL | A fixed volume of dye solution is treated for a set time. Suitable for lab-scale optimization studies. | 85.7% discoloration in 10 minutes. | acs.orgnih.gov |
| Flow System | 5000 mL | The dye solution continuously passes through the plasma treatment zone. Suitable for larger scale applications. | 93.9% discoloration in 10 minutes, demonstrating higher initial efficiency. | acs.orgnih.gov |
Liquid Glow Discharge Plasma for Enhanced Degradation
Liquid Glow Discharge Plasma (LGDP) is an emerging advanced oxidation process that has demonstrated significant potential for the degradation of resilient organic pollutants like Basic Violet dyes. This technology involves generating a plasma discharge directly in a liquid medium, which leads to the formation of a host of reactive species capable of breaking down complex dye molecules. researchgate.netresearchgate.net
Research into a novel LGDP system combined with potassium chloride (KCl) as a supporting electrolyte and oxygen as an additive has shown remarkable efficacy in degrading Basic Violet 16 (BV16). In this system, the decolorization rate of a 50 mg/L BV16 solution reached 96.2% within just 10 minutes. researchgate.net The total organic carbon (TOC) removal, indicating mineralization of the dye, was 50.58% after 120 minutes. researchgate.net The degradation pathway proposed involves the cleavage of the C=C double bond in the dye molecule, leading to the formation of simpler aromatic compounds. These intermediates are then further oxidized into smaller molecules like formic acid, acetic acid, lactate (B86563) acid, and succinic acid, which can ultimately be mineralized into carbon dioxide, water, and ammonium ions. researchgate.net
Another study utilizing a corona discharge plasma to decolorize Basic Violet 1 (BVI) also reported high efficiency. In a batch reactor system, 85.7% discoloration was achieved within the first 10 minutes, while a continuous flow system achieved 93.9% discoloration in the same timeframe. acs.org These results highlight the rapid action of plasma-based degradation. The energy efficiency of such systems is a critical factor for practical application. One study reported a high energy yield of 247 mg/kWh for an LGDP reactor operating at 60 W with an initial dye concentration of 50 mg/L, suggesting its potential for energy-efficient wastewater treatment. researchgate.net
Table 1: Degradation Efficiency of Basic Violet Dyes using Liquid Glow Discharge Plasma
| Dye | Plasma System | Initial Concentration | Decolorization | Time (min) | TOC Removal | Time (min) | Energy Yield (mg/kWh) |
| Basic Violet 16 | LGDP/Cl⁻/O₂ | 50 mg/L | 96.2% | 10 | 50.58% | 120 | 247 |
| Basic Violet 1 | Corona Discharge (Batch) | 0.1 mM | 85.7% | 10 | - | - | - |
| Basic Violet 1 | Corona Discharge (Flow) | 0.1 mM | 93.9% | 10 | - | - | - |
Role of Reactive Species in Plasma-Water Interactions
The high efficacy of plasma-based degradation technologies stems from the generation of a diverse array of reactive oxygen and nitrogen species (RONS) when plasma interacts with water. openveterinaryjournal.com High-energy electrons produced by the plasma discharge collide with water molecules, leading to processes like ionization, excitation, and dissociation. openveterinaryjournal.com This results in the formation of primary reactive species such as hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), atomic oxygen (O), and ozone (O₃). researchgate.net
Hydroxyl radicals are considered the major oxidant species in plasma discharge due to their extremely high oxidation potential (E₀ = 2.70 V at pH 3.0). researchgate.net These radicals can non-selectively attack and break down the complex aromatic structures of dye molecules. nih.gov In addition to ROS, reactive nitrogen species like nitrite (B80452) (•NO₂) and nitrate (•NO₃) radicals can also be formed, which contribute to the degradation process. acs.org Spectroscopic analysis of corona discharge has identified the presence of •OH, N₂, Hβ, and Hα species. acs.org
The injection of oxygen into the plasma system has been shown to be beneficial, accelerating the production of ROS. researchgate.net Furthermore, the UV radiation emitted from the plasma itself can enhance the degradation process through photolytic reactions, where dye molecules absorb UV light and undergo direct photodecomposition. researchgate.net The synergistic effect of these various reactive species and UV radiation leads to the efficient and rapid degradation of dyes like this compound. researchgate.net The interaction of plasma with water also tends to decrease the pH of the solution, which can be attributed to the formation of acidic byproducts and can further enhance the oxidative potential of •OH radicals. researchgate.net
Ozonation and Combined Ozonation-UV Processes
Ozonation is a well-established advanced oxidation process for water treatment that can be effectively applied to the degradation of Basic Violet dyes. Ozone (O₃) is a powerful oxidizing agent that can directly react with the chromophores of dye molecules, leading to decolorization. However, the efficiency of ozonation alone can be limited. For instance, one study reported that only about 40% of Crystal Violet was decolorized after 30 minutes of ozone treatment. d-nb.info
To enhance the degradation efficiency, ozone is often combined with other processes, most notably ultraviolet (UV) radiation. The O₃/UV process is considered to have high development potential because it generates highly reactive hydroxyl radicals (•OH), which have a redox potential of 2.80 V and can non-selectively degrade a wide range of organic pollutants. mdpi.com This combination has a strong synergistic effect. For example, the peroxone process, which combines ozone and hydrogen peroxide, demonstrated a much faster and more effective degradation of Crystal Violet, with about 80% of the dye being reduced in 30 minutes. d-nb.info
The effectiveness of ozonation-based processes is often pH-dependent. At basic pH levels, the decomposition of ozone into hydroxyl radicals is accelerated, leading to an increased oxidation rate. iwaponline.com Studies have shown that the removal rate of dyes can increase significantly with an increase in pH. researchgate.net For example, the removal of Crystal Violet using a catalytic ozonation process reached 95.5% to 99.8% in the pH range of 7.0 to 11.0 after 30 minutes. researchgate.net The combination of ozonation with UV light or other catalysts not only enhances the rate of degradation but also promotes more complete mineralization of the dye into less harmful substances. mdpi.comiwaponline.com
Table 2: Comparison of Ozonation Processes for Crystal Violet Degradation
| Process | Initial Concentration | pH | Removal Efficiency | Time (min) |
| Ozone (OZ) | - | - | ~40% | 30 |
| Peroxone (PO) | - | - | ~80% | 30 |
| Catalytic Ozonation | - | 7.0 - 11.0 | 95.5% - 99.8% | 30 |
Biodegradation and Bioremediation Approaches
Microbial Decolorization and Degradation (e.g., Bacteria, Fungi, Yeast, Algae)
Bioremediation offers an eco-friendly and cost-effective alternative to physicochemical methods for treating dye-laden wastewater. nih.gov A wide variety of microorganisms, including bacteria, fungi, yeast, and algae, have demonstrated the ability to decolorize and degrade synthetic dyes like this compound. uminho.ptijcmas.com These organisms can utilize the dye molecules as a substrate, breaking them down into simpler, non-toxic compounds. mdpi.com
Bacteria are widely used due to their rapid growth rates and adaptability to diverse environmental conditions. mdpi.com Fungi, particularly white-rot fungi, are also highly effective because they secrete powerful extracellular ligninolytic enzymes that can degrade complex and recalcitrant organic compounds. nih.gov Yeast species, such as Candida tropicalis and Trichosporon akiyoshidainum, have also been shown to effectively adsorb and degrade various dyes. mdpi.com Algae, as photosynthetic organisms, are a promising option for dye removal through both biosorption and enzymatic degradation. mdpi.com
The efficiency of microbial degradation can be influenced by several factors, including pH, temperature, dye concentration, and the availability of carbon and nitrogen sources. nih.gov For example, the optimal temperature for dye degradation by most bacteria is generally reported to be between 30–40 °C. uminho.pt Both pure microbial cultures and mixed microbial consortia can be used for bioremediation. Mixed consortia often exhibit enhanced degradation capabilities due to the synergistic metabolic activities of different microbial species. uminho.pt
Identification of Degrading Microorganisms and Consortia
The success of bioremediation relies on the identification and application of potent microbial strains capable of efficiently degrading target pollutants. Several studies have focused on isolating and identifying microorganisms that can break down Basic Violet dyes.
For the degradation of Crystal Violet, a type of triphenylmethane (B1682552) dye structurally related to this compound, various bacterial strains have been identified. In one study, 11 potent bacterial strains were isolated from textile effluent, with the most effective ones identified as belonging to Stenotrophomonas maltophilia and Enterobacter cloacae complex. jetir.org These isolates were capable of decolorizing 500 µg of Crystal Violet within 24 hours. jetir.org Another study identified Klebsiella pneumoniae and Pseudomonas oleovorans from textile effluent wastewater as effective degraders of Crystal Violet, with K. pneumoniae achieving 92% degradation under optimized conditions. ekb.eg
Microbial consortia, which are mixed communities of microorganisms, often demonstrate superior degradation performance compared to single strains due to metabolic synergy. scielo.org.co A consortium of four bacterial isolates (Agrobacterium radiobacter, Bacillus spp., Sphingomonas paucimobilis, and Aeromonas hydrophila) showed high decolorization efficiency against Crystal Violet (91% within 2 hours). nih.gov Similarly, a fungal-bacterial consortium of Penicillium citrinum and Bacillus cohnii was more efficient in decolorizing Basic Violet dye (92% removal) than the individual cultures. rajpub.com The yeast Rhodotorula mucilaginosa has also been reported for its ability to bleach Crystal Violet. scielo.org.co
Table 3: Microorganisms Identified for Basic Violet/Crystal Violet Degradation
| Microorganism/Consortium | Dye | Degradation/Decolorization Efficiency | Conditions |
| Stenotrophomonas maltophilia & Enterobacter cloacae complex | Crystal Violet | Decolorized 500 µg | 24 hours, pH 6-9, 37°C |
| Klebsiella pneumoniae | Crystal Violet | 92% | 48 hours, 37°C, pH 7 |
| Pseudomonas oleovorans | Crystal Violet | - | - |
| Consortium (Agrobacterium, Bacillus, Sphingomonas, Aeromonas) | Crystal Violet | 91% | 2 hours |
| Consortium (Penicillium citrinum & Bacillus cohnii) | Basic Violet | 92% | - |
| Rhodotorula mucilaginosa | Crystal Violet | Bleaching observed | - |
Proposed Biodegradation Pathways and Metabolite Characterization
The biodegradation of this compound, also known as Rhodamine B, by microorganisms involves a series of complex biochemical reactions that lead to the breakdown of the dye molecule. The degradation process often begins with the cleavage of the chromophore structure, which is responsible for the dye's color, followed by the breakdown of the aromatic rings.
One proposed pathway involves the initial N-de-ethylation of the Rhodamine B molecule. This step removes the ethyl groups from the nitrogen atoms, leading to the formation of various N-de-ethylated intermediates. This is often followed by the cleavage of the xanthene ring, a key structural component of the dye. The resulting products are then further broken down into smaller, less complex molecules.
Several studies have identified various metabolites produced during the biodegradation of Rhodamine B. For instance, incubation of Rhodamine B with rat caecal microflora resulted in two fluorescent metabolites. nih.gov In another study, the bacterium Brevundimonas diminuta was shown to degrade 90-95% of Rhodamine B. nih.govresearchgate.net GC-MS analysis of the degradation products revealed the formation of compounds such as Methyl 18-fluoro-octadec-9-enoate and d-Homo-24-nor-17-oxachola-20,22-diene-3,16-dione,7-(acetyloxy)-1, 23 tri-epoxy-4,4,8-trimethyl. nih.gov Similarly, the laccase-producing fungus Cerrena unicolor FBR03 demonstrated a 95.10% degradation rate of Rhodamine B, with metabolites including 2-cyclopenten-1-one, 3-hydroxy-2-methyl, thymine, dodecanoic acid, tetradecanoic acid, and n-hexadecanoic acid. researchgate.netub.ac.id
The specific degradation pathway and the resulting metabolites can vary depending on the microorganisms involved and the environmental conditions. For example, under anaerobic conditions, the degradation of similar triphenylmethane dyes like Crystal Violet by Shewanella sp. NTOU1 was found to proceed through N-demethylation and cleavage of the conjugated chromophore structure, leading to intermediates like N,N'-bis(dimethylamino) benzophenone (B1666685) (Michler's Ketone). sci-hub.se While not specific to this compound, this provides insight into a plausible anaerobic degradation route for similar dyes.
Table 1: Identified Metabolites from the Biodegradation of this compound (Rhodamine B)
| Microorganism | Identified Metabolites | Reference |
|---|---|---|
| Rat caecal microflora | Two fluorescent metabolites (Rf values 0.72 and 0.09) | nih.gov |
| Brevundimonas diminuta | Methyl 18-fluoro-octadec-9-enoate, d-Homo-24-nor-17-oxachola-20,22-diene-3,16-dione,7-(acetyloxy)-1, 23 tri-epoxy-4,4,8-trimethyl | nih.gov |
| Cerrena unicolor FBR03 | 2-cyclopenten-1-one, 3-hydroxy-2-methyl, thymine, dodecanoic acid, tetradecanoic acid, n-hexadecanoic acid, dibutyl phthalate | researchgate.netub.ac.id |
| Ganoderma lucidum | New metabolites indicated by HPLC peak shifts | afjbs.com |
Bioremediation in Microbial Fuel Cells and Other Bioreactor Systems
Microbial fuel cells (MFCs) represent an innovative technology for the bioremediation of dye-contaminated wastewater, including those containing this compound. mdpi.comnih.gov MFCs utilize the metabolic activity of microorganisms to break down organic pollutants like dyes while simultaneously generating electricity. mdpi.comnih.gov In this system, the microorganisms at the anode oxidize the dye, releasing electrons that travel to the cathode, creating an electrical current.
Several studies have demonstrated the potential of MFCs for the degradation of Rhodamine B. For instance, a laccase and manganese peroxidase-producing bacterial consortium (KJW40), composed of Acinetobacter sp. and Clostridium sp., was used in a membrane-less MFC to treat Rhodamine B. biointerfaceresearch.comresearchgate.net This system achieved a Rhodamine B removal rate of 80.56% and a power density of 2,320.08 mW/m³. biointerfaceresearch.comresearchgate.net Another study investigated the coupling of photocatalytic and microbial fuel cells for the removal of Rhodamine B, highlighting the potential for synergistic effects. frontiersin.org
Besides MFCs, various other bioreactor configurations are employed for the bioremediation of dyes. These include packed-bed bioreactors, rotating biological contactors, and up-flow fixed-bed bioreactors. researchgate.nettandfonline.com For example, a non-sterile packed-bed bioreactor using Agaricus brasiliensis immobilized on solid bleached sulfate (B86663) paperboard coated with polyethylene (B3416737) terephthalate (B1205515) achieved a 93.65% removal of Rhodamine B. researchgate.net Another study utilized a continuous up-flow fixed-bed bioreactor with date pedicels as a biosupport material for the removal of textile dyes, demonstrating the potential of using natural materials in bioreactor design. dntb.gov.ua
Table 2: Performance of Bioreactor Systems for this compound (Rhodamine B) Remediation
| Bioreactor Type | Microorganism/Consortium | Support Material | Removal Efficiency (%) | Power/Current Density | Reference |
|---|---|---|---|---|---|
| Microbial Fuel Cell (MFC) | Laccase and manganese peroxidase-producing consortium (KJW40) | Carbon cloth | 80.56 | 2,320.08 mW/m³, 4,816.67 mA/m³ | biointerfaceresearch.comresearchgate.net |
| Packed-bed Bioreactor | Agaricus brasiliensis (EF 03) | Solid bleached sulfate paperboard coated with polyethylene terephthalate (SBS/PET) | 93.65 | Not Applicable | researchgate.net |
| Fungal Microbial Fuel Cell | Trichoderma harzianum | Carbon clothes (KIP and CSV) | 52-55 | Up to 1096 mW/m³ (KIP) | mdpi.com |
Integrated and Hybrid Remediation Systems
To enhance the efficiency of dye removal from wastewater, integrated and hybrid systems that combine different remediation technologies are being explored. These systems aim to leverage the strengths of each individual process to overcome their limitations.
Combination of AOPs with Adsorption or Biological Treatments
Combining Advanced Oxidation Processes (AOPs) with adsorption or biological treatments has shown promise for the effective degradation of recalcitrant dyes like this compound. AOPs, such as ozonation and photocatalysis, can break down the complex dye molecules into simpler, more biodegradable intermediates, which can then be more easily removed by biological treatment. mdpi.com
For instance, a study investigating a combined persulfate-based AOP followed by biological treatment for a textile effluent containing Rhodamine B found that the AOP step removed approximately 45% of the Chemical Oxygen Demand (COD), with subsequent biological treatment increasing the removal efficiency to 64%. nih.gov In another approach, the integration of a biological process with a solar-photo-Fenton reaction was shown to be effective for treating cotton-textile dyeing wastewater. surrey.ac.ukd-nb.info
Hybrid systems can also involve the combination of AOPs with adsorption. For example, a hybrid US/H₂O₂ treatment for Rhodamine B solution resulted in an 82-90% degradation rate, which was an increase from the 72% achieved with ultrasound alone. mdpi.com Similarly, coupling UV with ozonation increased Rhodamine B degradation from 75% to 90%. mdpi.com
Table 3: Performance of Integrated and Hybrid Remediation Systems for this compound (Rhodamine B)
| Hybrid System | Key Findings | Reference |
|---|---|---|
| Persulfate-based AOP + Biological Treatment | AOP removed ~45% COD; combined process removed 64% COD. | nih.gov |
| Solar-Photo-Fenton + Biological Treatment | Effective for cotton-textile dyeing wastewater. | surrey.ac.ukd-nb.info |
| Ultrasound/H₂O₂ | 82-90% degradation of Rhodamine B. | mdpi.com |
| Ozonation/UV | Increased Rhodamine B degradation from 75% to 90%. | mdpi.com |
| Adsorption on Fe₃O₄ nanoparticles + Biodegradation by Pseudomonas putida | Reduced time needed for dye removal. mdpi.com | mdpi.com |
Nanoparticle-Assisted Bioremediation
Nanoparticle-assisted bioremediation is an emerging approach that utilizes the unique properties of nanoparticles to enhance the degradation of pollutants. frontiersin.org Nanoparticles can act as catalysts or sorbents, increasing the rate and extent of bioremediation. frontiersin.org
The "green synthesis" of nanoparticles using plant extracts or microorganisms is gaining attention as an eco-friendly method for producing materials for environmental remediation. researchgate.netajchem-a.comajchem-a.com For example, silver nanoparticles synthesized using Shorea robusta leaf extract have been utilized for the photocatalytic degradation of Rhodamine B. researchgate.net In this study, a maximum degradation of 93.56% was achieved. researchgate.net Similarly, copper oxide nanoparticles synthesized using licorice leaves were investigated for their potential to catalyze the degradation of Rhodamine B, achieving a decolorization efficiency of 61.49%, which increased to 72.31% after activation with NaOCl. ajchem-a.comajchem-a.com
Gold nanoparticles synthesized by the soil fungus Cladosporium oxysporum AJP03 were shown to enhance the adsorption of Rhodamine B due to surface proteins on the nanoparticles. frontiersin.orgnewbioworld.org Another study reported that gold nanoparticles synthesized from Wedelia urticifolia flower extract could achieve over 90% degradation of Rhodamine B under sunlight. researchgate.net
Table 4: Nanoparticle-Assisted Remediation of this compound (Rhodamine B)
| Nanoparticle | Synthesis Method | Key Findings | Reference |
|---|---|---|---|
| Silver (Ag) | Green synthesis using Shorea robusta leaf extract | 93.56% photocatalytic degradation. | researchgate.net |
| Copper Oxide (CuO) | Green synthesis using licorice leaves | 61.49% decolorization, increased to 72.31% with NaOCl activation. | ajchem-a.comajchem-a.com |
| Gold (Au) | Synthesized by Cladosporium oxysporum AJP03 | Enhanced adsorption of Rhodamine B. | frontiersin.orgnewbioworld.org |
| Gold (Au) | Green synthesis using Wedelia urticifolia flower extract | >90% degradation under sunlight. | researchgate.net |
| Magnesium Oxide (MgO) | Precipitation method | Complete degradation under UV light; 83.23% under visible light. mdpi.com | mdpi.com |
| Zinc Ferrite (ZnFe₂O₄) | Combustion method | High adsorption capacity for Rhodamine B. mdpi.com | mdpi.com |
Vi. Regulatory Frameworks and Advanced Safety Assessments for Basic Violet Dyes
International and Regional Regulatory Status (e.g., REACH, TSCA, cosmetic regulations)
The regulatory landscape for Basic Violet 11 and related xanthene dyes is complex and varies significantly across different regions, reflecting diverse approaches to consumer safety and environmental protection.
In the European Union , the regulation of cosmetic ingredients is stringent. cosmileeurope.eu this compound:1, also known as Rhodamine 3B, is listed in the EU's CosIng database with the function of a hair dyeing agent. cosmileeurope.eu However, the use of many rhodamine dyes is restricted. For instance, Rhodamine B (often referred to as Basic Violet 10 or C.I. 45170) is banned in cosmetics in the EU due to evidence of harmful effects. mdpi.com The European Chemicals Agency (ECHA) maintains a registration dossier for this compound:1 under REACH, indicating it as an active substance. nih.gov The REACH regulation requires substances to be registered with ECHA, and for certain hazardous chemicals, restrictions on use or authorization may apply. lobachemie.comcarlroth.com For example, some rhodamine dyes are classified as Substances of Very High Concern (SVHC). drmohanavamsyoncologist.com
In the United States , the Food and Drug Administration (FDA) regulates color additives used in food, drugs, and cosmetics. food-safety.com this compound itself is not explicitly listed as an approved color additive for cosmetic use. Its close relative, D&C Red No. 19 (Rhodamine B, Basic Violet 10), was delisted by the FDA and is no longer authorized for use in drugs and cosmetics. fda.govca.gov The Toxic Substances Control Act (TSCA), administered by the Environmental Protection Agency (EPA), maintains an inventory of chemical substances, and this compound:1 is listed as active on this inventory. nih.govtcichemicals.com This indicates it is in commerce in the US. However, a listing on the TSCA inventory does not imply approval for use in cosmetics. lewisu.edu
Other regions also have specific regulations. For example, in some ASEAN countries, colorants like CI 45170 (Rhodamine B) are not permitted in cosmetic products due to their potential to cause serious adverse effects. fda.gov.ph
Interactive Data Table: Regulatory Status of Basic Violet Dyes
| Compound/Synonym | CAS Number | EU (CosIng/REACH) | US (FDA/TSCA) | Other Regions (Example) |
| This compound:1 | 73398-89-7 | Listed as a hair dyeing agent in CosIng; Active registration under REACH. cosmileeurope.eunih.govthegoodscentscompany.com | Active on TSCA inventory. nih.gov Not listed as an approved color additive by the FDA. ontosight.ai | New Zealand: Does not have an individual approval but may be used under an appropriate group standard. nih.gov |
| Basic Violet 10 (Rhodamine B, D&C Red No. 19, CI 45170) | 81-88-9 | Banned for use in cosmetics. mdpi.com Classified as SVHC under certain conditions. drmohanavamsyoncologist.com | Delisted by the FDA for use in drugs and cosmetics. fda.govca.gov Listed on TSCA inventory. scbt.com | ASEAN: Not allowed in cosmetic products. fda.gov.ph |
| Rhodamine 6G | 989-38-8 | May be provisionally used in cosmetics; concentration limits apply for tattoo inks. nih.gov Not on REACH Candidate List. lobachemie.com | Listed on SARA Section 313. sirchie.com Listed on TSCA inventory. chemtel.net | Australia: Listed on the Australian Inventory of Industrial Chemicals. nih.gov |
Regulatory Challenges in Dye Industry and Cosmetic Formulations
The dye industry, particularly in the context of cosmetic formulations, faces numerous regulatory hurdles. A primary challenge is the discrepancy in regulations between major markets like the EU, US, and Japan, which can impede the global commercialization of products. mdpi.comfastcolours.com
A significant issue is the potential for certain dyes to have adverse health effects. Xanthene dyes, for example, have been associated with skin roughness due to reactions with skin proteins. mdpi.com The genotoxic and carcinogenic potential of some dyes, such as Rhodamine B, has led to their prohibition in many regions. mdpi.comdrmohanavamsyoncologist.comfonangels.com This necessitates rigorous analytical control to ensure product safety. researchgate.net However, a lack of official standardized methods for testing synthetic dyes in cosmetics in some powerful markets like the EU presents a handicap. mdpi.com
The complexity of cosmetic formulations also poses challenges. The presence of banned substances can occur through contamination or the use of mislabeled raw materials. ugm.ac.id The rise of online marketplaces adds another layer of difficulty to monitoring the quality and safety of cosmetic products, with some studies finding banned dyes like Rhodamine B in products sold through these channels. ugm.ac.id
Furthermore, the nomenclature of dyes can be confusing, with a single dye often having multiple names (e.g., chemical name, Colour Index (CI) name, common name), which can complicate regulatory tracking and compliance verification. useforesight.io For instance, Basic Violet 10 is also known as Rhodamine B and CI 45170. fda.govfda.gov.ph
Advanced Safety Assessment Methodologies and Data Requirements
In response to regulatory demands and ethical considerations, particularly the ban on animal testing for cosmetics in the EU, the industry is moving towards New Approach Methodologies (NAMs) for safety assessment. researchgate.netmdpi.com These advanced methodologies aim to provide robust safety evaluations without the use of animals.
The "Next Generation Risk Assessment" (NGRA) is an exposure-led, hypothesis-driven approach that integrates a variety of in silico, in chemico, and in vitro methods. researchgate.net This framework is tailored to the specific substance and its use, rather than following a prescriptive checklist of tests. researchgate.net
Key components of advanced safety assessments for cosmetic dyes include:
Genotoxicity Assessment : This is a critical endpoint. A battery of in vitro tests is typically required to assess the potential of a substance to cause genetic mutations. mdpi.commdpi.com The SCCS recommends an in vitro battery of two tests for cosmetic ingredients. mdpi.com
Dermal Absorption : Understanding the extent to which a substance can penetrate the skin is fundamental to assessing systemic exposure and risk. In vitro dermal absorption studies using excised human skin are considered the gold standard. mdpi.com
Skin Sensitization, Irritation, and Corrosivity : Validated in vitro methods using reconstructed human tissue models are now widely used to assess these endpoints, replacing traditional animal tests. mdpi.commdpi.com
Toxicokinetics : This involves studying the Absorption, Distribution, Metabolism, and Excretion (ADME) of a substance. In vitro models using human hepatocytes can be used to study metabolism, and physiologically based pharmacokinetic (PBPK) modeling can help predict the fate of a substance in the body. researchgate.neteuropa.eu
Read-Across : This approach uses data from chemically and biologically similar substances to fill data gaps for a target substance. This requires robust evidence of similarity based on structure, physico-chemical properties, and in vitro bioactivity data. researchgate.net
Data requirements for regulatory submission are extensive. For instance, under REACH, a comprehensive dossier of physicochemical, toxicological, and ecotoxicological data is necessary. carlroth.com The SCCS also provides detailed guidance on the safety assessment of nanomaterials in cosmetics, which includes specific considerations for characterization, exposure assessment, and hazard identification. europa.eu The development and validation of these advanced methodologies are ongoing, aiming to enhance the accuracy and efficiency of safety assessments for cosmetic ingredients like this compound. researchgate.net
Vii. Advanced Applications and Functional Materials Integration of Basic Violet 11
Mechanisms of Biological Staining for Advanced Histological and Cytological Research
The utility of Basic Violet 11 and similar cationic dyes in histology and cytology is rooted in the fundamental principles of electrostatic interaction between the dye and cellular components. As a cationic (basic) dye, its positively charged molecules are attracted to and form salt linkages with negatively charged (acidic or basophilic) tissue components. kuhlmann-biomed.deimrpress.com
The primary mechanisms governing its staining capabilities include:
Electrostatic Interactions : The most significant factor in the staining process is the attraction between the cationic dye and anionic macromolecules within the cell. imrpress.com Key cellular targets are nucleic acids (DNA and RNA), which are rich in phosphate (B84403) groups, and acidic proteoglycans found in cartilage and other connective tissues. biotechreality.comconductscience.com This interaction results in the selective coloration of specific structures, most notably the cell nucleus, which appears red or violet. wikipedia.org
pH Influence : The ionization state of tissue proteins and the charge of the dye are pH-dependent. At a pH above the isoelectric point (pI) of proteins, they carry a net negative charge and will bind with basic dyes like this compound. kuhlmann-biomed.de Conversely, below their pI, proteins are positively charged and will repel the dye. This principle allows for differential staining by carefully controlling the pH of the staining solution.
Dye Aggregation : Under certain conditions, dye molecules can aggregate on tissue surfaces, which can enhance the intensity of the color observed. This phenomenon, known as metachromasia, can cause a shift in the dye's color, providing additional information about the chemical composition of the stained structure. kuhlmann-biomed.de
Rate-Controlled Staining : The rate of diffusion of the dye into and out of cellular structures also plays a role in the final staining pattern. Factors such as the density of the tissue, the presence of an embedding medium, and the duration of staining and differentiation steps can influence which components are ultimately visualized. nih.govresearchgate.net
Analogous basic dyes, such as Safranin, are widely used as counterstains in complex staining protocols like the Gram stain and endospore staining. wikipedia.orgnih.gov In Gram staining, Safranin is used to color Gram-negative bacteria pink or red after the primary crystal violet stain is washed from their thinner peptidoglycan cell walls. conductscience.com This selective affinity makes these dyes invaluable for distinguishing between different cell types and identifying specific cellular components in advanced research. biotechreality.comconductscience.com
Table 1: Comparison of Staining Targets for Basic Dyes
| Dye | Chemical Class | Primary Cellular Targets | Common Application | Resulting Color |
|---|---|---|---|---|
| This compound (Rhodamine 3B) | Xanthene (Rhodamine) | Nucleic Acids, Acidic Proteoglycans | General Histology, Fluorescence Microscopy | Violet/Red |
| Safranin O | Azonium | Nucleic Acids, Lignified & Cutinized Cell Walls, Cartilage | Counterstain (e.g., Gram Stain), Plant Histology | Red |
| Methylene Blue | Thiazine | Nucleic Acids (Nissl bodies in neurons) | Nerve Tissue Staining, Vital Staining | Blue |
| Crystal Violet | Triarylmethane | Peptidoglycan (Gram-positive bacteria) | Primary stain in Gram Staining | Violet |
Development of Chemical Sensors and Biosensors Utilizing this compound and Analogues
The inherent fluorescence and spectroscopic properties of the rhodamine dye family, to which this compound belongs, make them exceptional candidates for the development of chemical sensors and biosensors. oup.com Analogues such as Rhodamine B and Rhodamine 6G have been extensively studied for this purpose, particularly for the detection of metal ions.
The primary mechanism for many rhodamine-based sensors is a structural change between a non-fluorescent (spirolactam) form and a highly fluorescent (open-ring) form. mdpi.com In the absence of the target analyte, the dye exists in the colorless, non-fluorescent spirolactam state. Upon binding with a specific metal ion, the spirolactam ring opens, resulting in a significant increase in fluorescence intensity and a visible color change, often from colorless to pink or violet. mdpi.com This "turn-on" sensing mechanism is highly advantageous due to its low background signal and high sensitivity. mdpi.com
Research has demonstrated the synthesis of various Rhodamine B derivatives that act as selective chemosensors for ferric ions (Fe³⁺). oup.comnih.gov These sensors exhibit high selectivity and sensitivity, forming a 1:1 complex with Fe³⁺ ions, which triggers the fluorescence response. nih.gov The detection is often rapid, occurring within seconds, and can be observed both visually and through spectroscopic measurements. mdpi.com
Key Research Findings for Rhodamine-Based Sensors:
High Selectivity: Rhodamine B-based probes have been designed to show a strong preferential response to Fe³⁺ over a wide range of other metal cations. nih.gov
Low Detection Limits: Electrochemical sensors utilizing rhodamine derivatives have achieved detection limits in the picomolar (pM) range for analytes like Rhodamine B itself. rsc.org Fluorescent probes for Fe³⁺ have demonstrated detection limits in the micromolar (μM) to nanomolar (nM) range. oup.com
Reversibility: The complexation between the sensor and the metal ion can be reversible. For instance, the addition of sulfide (B99878) anions (S²⁻) can dissociate the sensor-Fe³⁺ complex, indicating potential for reusable sensors or for sensing secondary analytes. nih.gov
Bio-imaging Applications: The cell permeability of these probes allows for their use in biological imaging. Researchers have successfully used rhodamine-based sensors to detect and visualize Fe³⁺ ions within living human cells using fluorescence microscopy. nih.gov
Table 2: Performance of Selected Rhodamine Analogue-Based Chemical Sensors
| Sensor Compound | Target Analyte | Sensing Mechanism | Detection Limit | Response Time | Application |
|---|---|---|---|---|---|
| Rhodamine B-pyrrole conjugate (RBPY) | Fe³⁺ | "On-off" Fluorescence (Spirolactam ring-opening) | Not specified | Not specified | Live Cell Imaging nih.gov |
| Rhodamine B-DCT | Fe³⁺ | "Turn-on" Fluorescence (Spirolactam ring-opening) | 0.21 µM | < 1 minute | Aqueous Environment Monitoring mdpi.com |
| Rhodamine B-ethylenediamine-acetylacetone (RA) | Fe³⁺ | "Turn-on" Fluorescence (Spirolactam ring-opening) | 10⁻⁶ mol L⁻¹ | 20 minutes | Biosome Analysis oup.com |
| HOOC-fMWCNTs/NH₂-fMWCNTs/GCE | Rhodamine B | Electrochemical Oxidation | 57.4 pM | < 1 minute | Environmental Sample Analysis rsc.org |
Integration in Smart Materials and Functional Coatings
The integration of chromogenic compounds like this compound into polymers and coatings can impart "smart" functionalities, allowing the material to respond to external stimuli with a visible change. researchgate.netspecialchem.com This responsiveness is based on the dye's ability to alter its color or fluorescence in response to changes in its chemical or physical environment.
One key application area is in damage-sensing coatings. This concept has been demonstrated using leuco dyes, such as Crystal Violet Lactone (CVL), which is a derivative of a triphenylmethane (B1682552) dye structurally related to the xanthene core of rhodamines. researchgate.net In its lactone form, CVL is colorless. When microcapsules containing the dye are embedded in a coating and subsequently ruptured by a mechanical impact or crack, the dye is released. It then reacts with a developer (an acid or electron acceptor) also present in the coating matrix, causing it to transform into its colored, violet form. researchgate.net This provides an immediate and clear visual indication of the location and extent of structural damage.
The principles of halochromism (color change with pH) and solvatochromism (color change with solvent polarity) are central to these applications. Dyes like this compound can be incorporated into functional coatings that act as sensors for environmental changes. researchgate.net
Potential Applications in Smart Coatings:
Damage Visualization: Similar to CVL systems, this compound could be microencapsulated and used in "bruise" coatings for composite materials, providing visual feedback on structural integrity. researchgate.net
Corrosion Sensing: A coating containing this compound could be designed to change color in response to the pH shifts that occur at the onset of corrosion on a metal substrate, acting as an early warning system. specialchem.com
Thermochromic Sensors: The color of some dyes can be sensitive to temperature. Integrating this compound into a polymer matrix could create a coating that signals when a surface has been exposed to critical temperatures that might compromise its structural properties. researchgate.netresearchgate.net
Environmental Sensors: Functional coatings could detect the presence of specific chemicals or changes in humidity through a solvatochromic color response, providing a simple, visual detection method. researchgate.netacs.org
The development of these smart materials relies on advancements in nanotechnology and material science to effectively disperse and stabilize the dye molecules within the coating matrix while ensuring their responsiveness and long-term stability. researchgate.netspecialchem.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Acetocarmine |
| Aceto-orcein |
| Amido black |
| Ardrox |
| This compound |
| Coomassie blue |
| Crystal Violet |
| Crystal Violet Lactone (CVL) |
| Eosin |
| Gentian Violet |
| Hematoxylin |
| Leucomalachite green |
| Leuco rhodamine 6G (LeuR6G) |
| Methylene Blue |
| Ninhydrin |
| Phenolphthalin |
| Rhodamine 3B |
| Rhodamine 6G |
| Rhodamine B |
| Safranin |
| Tetramethylbenzidine |
Viii. Future Research Directions and Emerging Technologies for Basic Violet 11
Development of Novel and Sustainable Remediation Strategies
The environmental persistence of Basic Violet 11 necessitates the development of effective and eco-friendly remediation strategies. While conventional methods like adsorption on activated carbon are used, research is shifting towards more advanced and sustainable options. doi.orgmdpi.com
Advanced Oxidation Processes (AOPs) are a key area of future research. researchgate.net These techniques utilize highly reactive species, such as hydroxyl radicals, to break down the complex structure of the dye. researchgate.net Methods like sono-Fenton processes, photocatalysis, and plasma treatment are being investigated for their efficiency in degrading this compound and similar dyes. researchgate.netacs.orgnih.gov For example, the use of a corona discharge plasma has shown high discoloration percentages for similar basic violet dyes. acs.orgnih.gov Combining AOPs with other technologies, like sulfate (B86663) radicals, is also a promising avenue. acs.org
Bioremediation offers a cost-effective and environmentally friendly alternative. mdpi.com This involves using microorganisms like bacteria, fungi, and algae that can enzymatically break down the dye molecules. mdpi.com Future work will likely focus on identifying and engineering more robust microbial strains with higher degradation capabilities and optimizing bioreactor conditions for large-scale wastewater treatment. mdpi.com
The development of novel adsorbents is another critical research direction. mdpi.com While traditional adsorbents like silica (B1680970) gel and activated carbon are effective, there is a growing interest in using low-cost, sustainable materials. doi.orgmdpi.com Agricultural waste, industrial byproducts, and natural polymers are being explored as potential adsorbents. mdpi.com Research will likely focus on enhancing the adsorption capacity and selectivity of these materials through various modification techniques.
A comparison of conventional and advanced remediation techniques highlights the trend towards more sustainable and efficient solutions.
Comparison of Remediation Strategies
| Feature | Conventional Methods (e.g., Adsorption) | Advanced Methods (e.g., AOPs, Bioremediation) |
|---|---|---|
| Scalability | Generally well-established and scalable. | May offer more adaptability and scalability for specific applications. mdpi.com |
| Sustainability | Can have environmental impacts depending on the adsorbent used. | Aims for increased sustainability through optimized processes and use of green materials. mdpi.com |
| Cost | Typically lower initial costs. mdpi.com | May have higher initial setup costs but can be more cost-effective long-term. mdpi.com |
| Regulatory Compliance | May require fewer regulatory approvals. mdpi.com | May face additional scrutiny due to novel materials or genetic modifications. mdpi.com |
In-depth Mechanistic Studies of Degradation and Biological Interactions
A thorough understanding of the degradation pathways of this compound and its interactions with biological systems is crucial for assessing its environmental impact and developing effective remediation strategies.
Future research will focus on elucidating the precise mechanisms of degradation under various conditions. This includes identifying the intermediate and final breakdown products. Techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are instrumental in this analysis. researchgate.net Studies on similar dyes have shown that degradation often involves processes like N-de-ethylation and the destruction of the conjugated chromophore structure. researchgate.net Understanding these pathways is essential for predicting the toxicity of the degradation byproducts. researchgate.net
Investigating the biological interactions of this compound at a molecular level is another key research area. The cationic nature of the dye allows it to bind to negatively charged cellular components like DNA and proteins, which is the basis for its use as a stain but also a source of its potential toxicity. Future studies will likely employ advanced techniques to explore these interactions in greater detail, including the potential for genotoxicity. While direct evidence for the genotoxicity of this compound is limited, related triphenylmethane (B1682552) dyes have been implicated in such studies.
Phytotoxicity studies are also important to understand the impact of the dye and its degradation products on plants. Research on similar dyes has shown that while the parent dye can inhibit plant growth, the metabolites from degradation processes may be less toxic. researchgate.net
Computational Chemistry and Molecular Modeling for Predictive Studies
Computational chemistry and molecular modeling are becoming indispensable tools in dye research, offering predictive insights into the properties and behavior of molecules like this compound. These methods can accelerate research and reduce the need for extensive and costly experimental work.
Density Functional Theory (DFT) is a powerful quantum chemical calculation method used to predict molecular structures, electronic properties, and reaction mechanisms. For this compound, DFT can be used to model its interaction with adsorbents, predict its degradation pathways, and understand its spectroscopic properties. For instance, computational simulations are increasingly used to assist in the synthesis of new materials. rsc.org
Molecular modeling can also be used to study the binding of this compound to biological macromolecules, providing insights into its staining mechanism and potential toxicity. By simulating the docking of the dye molecule with proteins or DNA, researchers can identify key interactions and predict binding affinities. This information is valuable for designing new dyes with improved properties and reduced toxicity.
Machine Learning and Artificial Intelligence Applications in Dye Research
Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in various fields of chemistry, including dye research. mdpi.com These technologies can analyze large datasets to identify patterns, predict properties, and optimize processes. mdpi.comhellonesh.io
In the context of this compound and other dyes, ML and AI can be applied in several ways:
Predicting Dye Properties: ML models can be trained on existing data to predict the properties of new dye molecules, such as their color, solubility, and toxicity, based on their chemical structure. p2infohouse.org This can significantly speed up the discovery and design of new dyes with desired characteristics. hellonesh.io
Optimizing Remediation Processes: AI algorithms can be used to optimize the conditions for dye removal from wastewater. mdpi.com For example, neural networks can model the complex relationships between various parameters (e.g., pH, temperature, adsorbent dose) and the efficiency of the remediation process, leading to more effective and cost-efficient treatment strategies. mdpi.com
Improving Color Matching: In the textile industry, AI can enhance the precision of color matching, reducing waste and improving product quality. hellonesh.io Machine learning models can predict the final dry color of a fabric from its wet state, which is a significant challenge in dyeing processes. ncsu.educornell.edu
Quantifying Reactive Species: Machine learning has been used to quantify the roles of different reactive species in the degradation of similar dyes, providing a deeper understanding of the reaction mechanisms.
Exploration of Advanced Green Synthetic Routes
The traditional synthesis of this compound and other dyes often involves harsh conditions and the use of hazardous chemicals. google.com Consequently, there is a growing interest in developing "green" or sustainable synthetic routes that are more environmentally friendly.
Future research in this area will focus on several key aspects:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or ionic liquids, is a primary goal.
Catalyst Development: The development of more efficient and recyclable catalysts can reduce waste and energy consumption.
Alternative Energy Sources: The use of alternative energy sources like microwaves or ultrasound can lead to faster reaction times and lower energy consumption. eeer.org
Bio-based Starting Materials: Exploring the use of renewable, bio-based starting materials instead of petroleum-based ones is a long-term goal for sustainable dye synthesis.
One patented method for preparing a related compound, for example, highlights a simplified process that avoids hazardous organic solvents and operates under milder conditions, resulting in high purity and yield. google.com Biological synthesis procedures are also gaining traction for being cost-effective, safe, and simple. rsc.org
Nanotechnology and Advanced Materials in Dye Research and Application
Nanotechnology offers exciting new possibilities for both the application and remediation of dyes like this compound. acs.org The unique properties of materials at the nanoscale can be leveraged to create advanced materials with enhanced functionalities. rdd.edu.iqkemdiktisaintek.go.id
In the realm of remediation, nanomaterials are being developed as highly effective adsorbents and photocatalysts. doi.org Their high surface-area-to-volume ratio allows for more efficient removal of dyes from water. rdd.edu.iq For example, nanoparticles of metal oxides like titanium dioxide and zinc oxide are being investigated for their photocatalytic activity in degrading organic pollutants. mdpi.com Magnetic nanoparticles are also being explored for their potential in easy separation of the adsorbent from the treated water. researchgate.net
Nanotechnology is also finding applications in the development of advanced dye-based technologies. For instance, nano-structured materials can be used to create more durable and vibrant pigments. In the field of sensing, nanomaterials can be used to develop highly sensitive and selective sensors for the detection of dyes in environmental samples. spiedigitallibrary.org The integration of nanomaterials into textiles can also impart novel properties, such as water resistance and antibacterial activity. rdd.edu.iq
The future of nanotechnology in dye research will likely involve the development of multifunctional materials that can both detect and degrade dyes, as well as the creation of more sustainable and efficient nanotechnologies for a variety of applications. acs.org
Q & A
Basic Research Questions
Q. How is Basic Violet 11 synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves condensation reactions under controlled pH and temperature. Characterization requires UV-Vis spectroscopy to confirm λmax, HPLC for purity assessment (>95%), and NMR (¹H/¹³C) for structural verification. Experimental protocols must detail reagent ratios, reaction time, and purification steps to ensure reproducibility. For new compounds, elemental analysis and mass spectrometry are mandatory .
Q. What experimental methods are used to determine the stability of this compound under varying environmental conditions?
- Methodological Answer : Stability studies employ accelerated degradation tests under controlled light, temperature, and pH. Use a factorial design to isolate variables (e.g., 25°C vs. 40°C, pH 3 vs. pH 9). Quantify degradation via spectrophotometric absorbance decay rates and validate with LC-MS to identify breakdown products. Include control groups and triplicate sampling to minimize experimental error .
Q. What are the standard protocols for quantifying this compound concentration in solution using spectroscopic techniques?
- Methodological Answer : Prepare a calibration curve using serial dilutions (e.g., 1–100 ppm) and measure absorbance at λmax (typically 590–610 nm for triarylmethane dyes). Account for matrix effects by spiking samples with known concentrations. Use Beer-Lambert law calculations, ensuring linearity (R² > 0.99) and limit of detection (LOD) validation. Cross-check with HPLC for accuracy .
Advanced Research Questions
Q. How can researchers address heterogeneity in spectroscopic data across studies on this compound?
- Methodological Answer : Conduct a meta-analysis using the I² statistic to quantify heterogeneity (% of variation due to study differences). Stratify data by experimental variables (e.g., solvent type, instrument model). Apply random-effects models if I² > 50%. Sensitivity analysis can identify outliers; subgroup analyses may reveal confounding factors like dye purity or calibration methods .
Q. What strategies are effective in resolving contradictions between reported degradation pathways of this compound in different studies?
- Methodological Answer : Perform systematic reviews with PRISMA guidelines to aggregate data. Use pathway reconciliation frameworks: (1) Compare intermediate products via LC-MS/MS; (2) Replicate conflicting experiments under identical conditions; (3) Apply quantum chemical calculations (DFT) to predict plausible mechanisms. Contradictions often arise from pH-dependent reaction kinetics or unaccounted catalyst residues .
Q. How should researchers design experiments to control confounding variables when assessing the photocatalytic degradation efficiency of this compound?
- Methodological Answer : Implement a Box-Behnken or central composite design (CCD) to optimize variables (e.g., catalyst load, UV intensity, dye concentration). Use ANOVA to identify significant interactions. Include control experiments without catalysts/light and normalize data to account for adsorption losses. Validate with in-situ FTIR to track real-time degradation intermediates .
Methodological Frameworks
- Literature Search Optimization : Use Boolean operators (AND/OR/NOT) with terms like "this compound AND (degradation OR stability)" in PubMed, Web of Science, and Scopus. Avoid over-reliance on Google Scholar due to recall limitations .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility. Include raw spectral data and calibration curves in supplementary files .
- Ethical Data Synthesis : Disclose funding sources and potential conflicts of interest in toxicity studies. Use blinded data analysis to reduce bias in degradation efficiency claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
